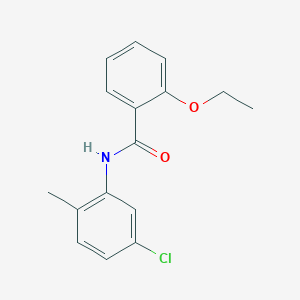
N-(4-butylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)methanesulfonamide, commonly known as NBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NBMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of NBMS involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NBMS reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
NBMS has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. NBMS has also been shown to reduce the production of reactive oxygen species and to enhance antioxidant defenses.
Vorteile Und Einschränkungen Für Laborexperimente
NBMS has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties have been well characterized. NBMS has also been extensively studied for its pharmacological properties, making it a well-established tool for investigating the role of COX enzymes in various physiological processes.
However, there are also limitations to the use of NBMS in lab experiments. It exhibits relatively low potency compared to other COX inhibitors, and its effects may be influenced by factors such as the route of administration and the dose used. Additionally, NBMS may exhibit off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on NBMS. One area of interest is the development of more potent and selective COX inhibitors based on the chemical structure of NBMS. Another area of interest is the investigation of the potential use of NBMS in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of NBMS and to identify potential off-target effects.
Conclusion
In conclusion, NBMS is a sulfonamide derivative that has potential applications in the field of medicine. It has been synthesized through various methods, and its mechanism of action has been extensively studied. NBMS exhibits anti-inflammatory, analgesic, and antipyretic effects and has been investigated for its potential use in the treatment of various inflammatory diseases. While NBMS has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully elucidate its pharmacological properties.
Synthesemethoden
NBMS can be synthesized through various methods, including the reaction of 4-butylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylphenol with methanesulfonic acid in the presence of a dehydrating agent such as thionyl chloride. The yield of NBMS obtained through these methods varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
NBMS has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. NBMS has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C11H17NO2S |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
N-(4-butylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-10-6-8-11(9-7-10)12-15(2,13)14/h6-9,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
SVJZRKCJFGDRRG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



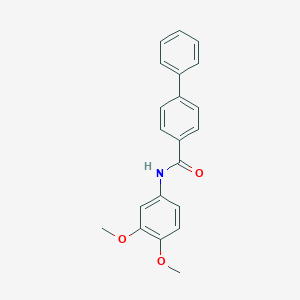
![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)



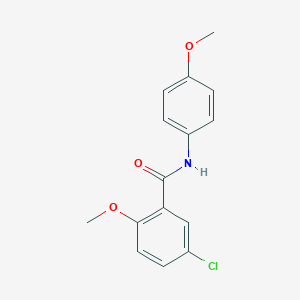

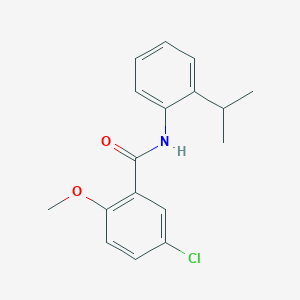
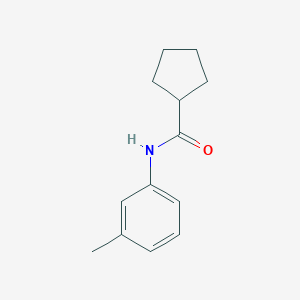
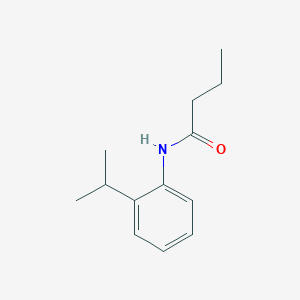
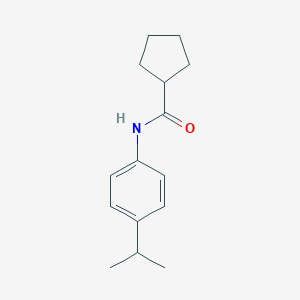
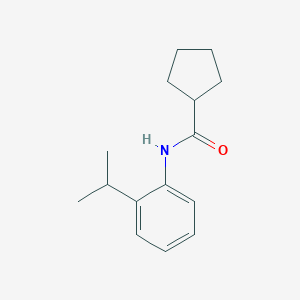
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
